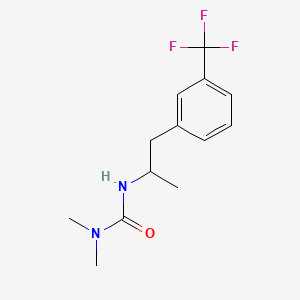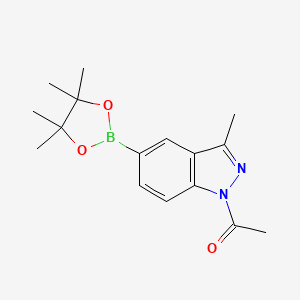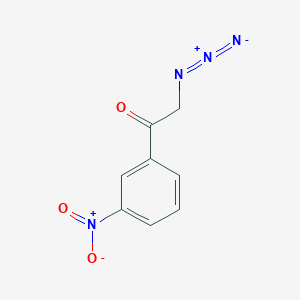
2-Azido-1-(3-nitrophenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azido-1-(3-nitrophenyl)ethan-1-one is an organic compound that features both azido and nitro functional groups. This compound is of interest due to its potential applications in various fields, including organic synthesis and materials science. The presence of both azido and nitro groups makes it a versatile intermediate for the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-1-(3-nitrophenyl)ethan-1-one typically involves the reaction of 2-bromo-1-(3-nitrophenyl)ethan-1-one with sodium azide. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the substitution of the bromine atom with the azido group .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially hazardous nature of azido compounds.
Análisis De Reacciones Químicas
Types of Reactions
2-Azido-1-(3-nitrophenyl)ethan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Cycloaddition Reactions: The azido group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition to form triazoles.
Common Reagents and Conditions
Sodium Azide:
Reducing Agents: Such as hydrogen gas with a palladium catalyst for the reduction of the nitro group.
Cycloaddition Catalysts: Copper(I) catalysts for the Huisgen cycloaddition.
Major Products Formed
Amino Derivatives: From the reduction of the nitro group.
Triazole Derivatives: From cycloaddition reactions involving the azido group.
Aplicaciones Científicas De Investigación
2-Azido-1-(3-nitrophenyl)ethan-1-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate for the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of new materials with unique properties.
Medicinal Chemistry: Investigated for its potential in drug development due to its ability to form bioactive compounds.
Mecanismo De Acción
The mechanism of action of 2-Azido-1-(3-nitrophenyl)ethan-1-one depends on the specific reactions it undergoes. For example:
Reduction: The nitro group is reduced to an amino group, which can then participate in further chemical reactions.
Cycloaddition: The azido group forms a triazole ring through a 1,3-dipolar cycloaddition, which can alter the compound’s chemical and biological properties.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-1-(3-nitrophenyl)ethan-1-one: Precursor in the synthesis of 2-Azido-1-(3-nitrophenyl)ethan-1-one.
1-(3-Nitrophenyl)ethan-1-one: Lacks the azido group, making it less versatile for certain applications.
Uniqueness
This compound is unique due to the presence of both azido and nitro groups, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and materials science .
Propiedades
Fórmula molecular |
C8H6N4O3 |
|---|---|
Peso molecular |
206.16 g/mol |
Nombre IUPAC |
2-azido-1-(3-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H6N4O3/c9-11-10-5-8(13)6-2-1-3-7(4-6)12(14)15/h1-4H,5H2 |
Clave InChI |
ZBAITERRPWFQOH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


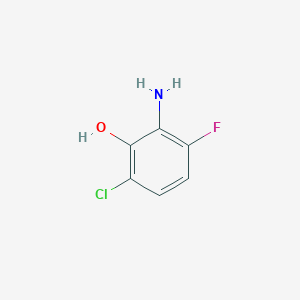
![[(2R,3S,5R)-3-benzoyloxy-4,4-dimethyl-5-methylsulfonyloxyoxolan-2-yl]methyl benzoate](/img/structure/B13406079.png)
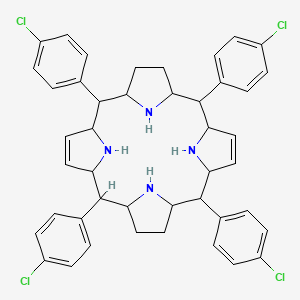
![2-[(1,2,3,6,7,8-Hexahydro-4-pyrenyl)carbonyl]benzoic Acid](/img/structure/B13406093.png)


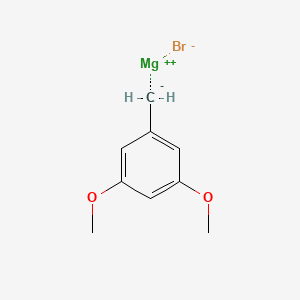


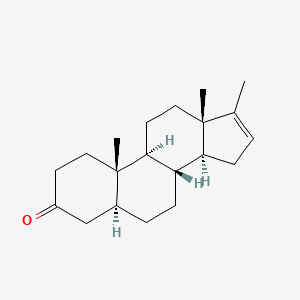
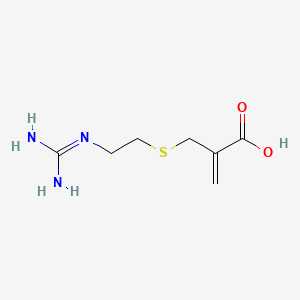
![calcium;(E,1R,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-1,3,5-trihydroxyhept-6-en-1-olate](/img/structure/B13406129.png)
